2-(difluoromethyl)-1,3-benzoxazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1039961-21-1 |
|---|---|
Molecular Formula |
C8H6F2N2O |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2 |
InChI Key |
VJGJATZIZXZSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Difluoromethyl 1,3 Benzoxazol 5 Amine
Precursor-Based Synthetic Pathways
Precursor-based syntheses are foundational in constructing the 2-(difluoromethyl)-1,3-benzoxazol-5-amine molecule. These pathways rely on the step-wise assembly of the final structure from carefully selected starting materials, allowing for precise control over the placement of each functional group.
Utilization of 2-Aminophenol (B121084) Derivatives in Cyclization Reactions
The most common and versatile method for constructing the benzoxazole (B165842) ring system is the condensation and subsequent cyclization of 2-aminophenol derivatives with a suitable electrophilic partner. researchgate.netresearchgate.netgoogle.com This reaction forms the core of the target molecule.
For the synthesis of this compound, a key starting material is a 2-aminophenol substituted at the 4-position (which becomes the 5-position of the benzoxazole). To achieve the final 5-amino group, a common and effective strategy involves using a precursor with a nitro group, such as 4-nitro-2-aminophenol . researchgate.netorgsyn.org The nitro group acts as a placeholder for the amine, preventing unwanted side reactions during the cyclization step and allowing for its conversion to the desired amino group in a later synthetic step.
The general mechanism involves the initial reaction of the amino group of the 2-aminophenol with a carbonyl-containing reagent, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or a related intermediate, leading to the formation of the stable, aromatic benzoxazole ring after dehydration. google.com
Incorporation of Difluoromethylating Agents
The introduction of the difluoromethyl (-CF2H) group at the 2-position of the benzoxazole ring requires a specific difluoromethylating agent. This agent provides the necessary one-carbon electrophile that reacts with the 2-aminophenol precursor.
A highly effective and frequently used reagent for this purpose is difluoroacetic acid . An efficient one-pot synthesis has been developed where 2-aminophenol derivatives are reacted directly with difluoroacetic acid to yield 2-difluoromethyl substituted benzoxazoles. researchgate.net Other reagents capable of delivering the difluoromethyl group include difluoromethyl anhydrides, which are particularly useful in catalytic reactions.
Table 1: Comparison of Common Difluoromethylating Agents
| Agent | Typical Reaction Partner | Key Advantages | Reference |
|---|---|---|---|
| Difluoroacetic Acid | 2-Aminophenol derivatives | Commercially available, effective in one-pot procedures. | researchgate.net |
| Difluoromethyl Anhydrides | Pre-formed Azoles (Benzoxazoles) | Used in selective Palladium-catalyzed C-H functionalization. |
Strategies for Selective Introduction of the 5-Amino Group
The final and crucial step in many precursor-based pathways is the formation of the 5-amino group. The most reliable and widely practiced method is the reduction of a nitro group that was incorporated into the starting material.
Following the cyclization of 4-nitro-2-aminophenol to form 2-(difluoromethyl)-5-nitro-1,3-benzoxazole , the nitro group is selectively reduced. This transformation can be achieved using various established reducing agents. Common methods include the use of metal catalysts such as Palladium on carbon (Pd-C) with hydrogen gas (H2) or reagents like iron powder with ammonium (B1175870) chloride in a suitable solvent. researchgate.net This approach is advantageous because the reduction of a nitro group is typically a high-yielding and clean reaction that does not affect the difluoromethyl group or the benzoxazole ring.
An alternative, though less common, strategy could involve the direct amination of a pre-formed benzoxazole ring. For instance, silver-mediated amination has been shown to install amino groups onto the benzoxazole core, although controlling the position of this addition can be challenging.
One-Pot and Multi-Component Reaction Approaches
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multi-component reactions are increasingly employed. These strategies combine multiple synthetic steps into a single reaction vessel without isolating intermediates.
An efficient one-pot method for synthesizing 2-difluoromethyl benzoxazoles involves the direct reaction of a 2-aminophenol derivative with difluoroacetic acid. researchgate.net This process combines the initial condensation and the subsequent cyclodehydration into a single, streamlined operation. Similarly, green chemistry approaches utilizing specialized catalysts, such as imidazolium (B1220033) chlorozincate ionic liquid supported on nanoparticles (LAIL@MNP), have been developed for the one-pot synthesis of other 2-substituted benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions, highlighting the adaptability of one-pot systems. researchgate.netorgsyn.org
Catalytic Systems in Difluoromethylation and Cyclization
Catalysis offers a powerful tool for achieving high selectivity and efficiency in the synthesis of complex molecules. In the context of this compound, catalytic systems are particularly relevant for the challenging C-H functionalization steps.
Palladium-Catalyzed Methodologies
Palladium catalysis provides a sophisticated and highly selective alternative route for introducing the difluoromethyl group. Instead of building the ring with the group already attached, this method can functionalize a pre-existing benzoxazole ring.
A notable example is the (XantPhos)Pd-catalyzed decarbonylative C-H difluoromethylation. In this reaction, a benzoxazole substrate reacts with a difluoromethyl anhydride (B1165640) in the presence of a palladium catalyst and a specific ligand (XantPhos). The reaction selectively targets the C-H bond at the C(2)-position of the benzoxazole, affording the 2-CF2H substituted product with high precision. This method avoids the need to handle potentially unstable difluoromethylating agents and offers a different synthetic strategy where the benzoxazole core can be prepared first, followed by the late-stage introduction of the difluoromethyl group.
Table 2: Overview of Palladium-Catalyzed C-H Difluoromethylation of Azoles
| Component | Description | Reference |
|---|---|---|
| Substrate | Benzoxazole (or other azoles) | |
| Reagent | Difluoromethyl Anhydride | |
| Catalyst | Palladium (Pd) source | |
| Ligand | XantPhos | |
| Key Feature | Selective functionalization of the C(2)-position C-H bond. |
Copper-Mediated Transformations
Copper catalysis has emerged as a powerful tool in the synthesis of fluorinated benzoxazoles. These methods often provide high efficiency and functional group tolerance.
A notable copper-mediated approach involves the three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate. rsc.org This transformation proceeds through a sequence of condensation, Ullmann-type cross-coupling, and intramolecular amination to afford 2-trifluoromethylbenzimidazoles, a related class of compounds. rsc.org While not directly producing the title compound, this methodology highlights the utility of copper in facilitating the formation of the benzazole core with a fluorinated substituent at the 2-position.
Another relevant copper-mediated synthesis is the [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate. rsc.org This method provides a direct route to 2-aminothiazoles and has been successfully applied to the formal synthesis of the anti-inflammatory drug fentiazac. rsc.org The principles of this copper-catalyzed cyclization could potentially be adapted for the synthesis of 2-difluoromethyl-1,3-benzoxazol-5-amine.
Furthermore, a copper-mediated one-pot synthesis of 2,2-difluoro-1,3-benzoxathioles from o-bromophenols and a trifluoromethanethiolate source has been reported. acs.org This reaction is proposed to proceed through the intermolecular addition of difluorocarbene (S=CF2) to the o-bromophenol, followed by an intramolecular C–S coupling. acs.org This strategy of in-situ generation of a difluoromethylene unit and subsequent cyclization is a key concept in the synthesis of related fluorinated heterocycles.
| Copper-Mediated Reaction | Starting Materials | Key Features | Potential Relevance |
| Three-component reaction | o-Iodoanilines, Anilines, Ethyl trifluoropyruvate | Condensation, Ullmann coupling, Intramolecular amination | Formation of fluorinated benzazole core |
| [3+2] Oxidative cyclization | Oxime acetates, Sodium thiocyanate | Good functional group tolerance | Potential for adaptation to benzoxazole synthesis |
| One-pot difluoromethylenation | o-Bromophenols, Trifluoromethanethiolate source | In-situ generation of S=CF2, Intramolecular C-S coupling | Strategy for incorporating the difluoromethylene group |
Other Metal-Based Catalysis
Beyond copper, other metals have been employed to catalyze the formation of benzoxazole derivatives. For instance, nickel(II) complexes have been used to prepare heterogeneous catalysts for the synthesis of related heterocyclic compounds. researchgate.net Iron has also been utilized in the practical synthesis of 2-trifluoromethylarylimidazoles. researchgate.net These examples demonstrate the broader potential of transition metal catalysis in constructing the desired benzoxazole scaffold.
Mechanistic Investigations of Synthetic Routes
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of this compound can proceed through various mechanistic pathways.
Role of Difluorocarbene Intermediates
Difluorocarbene (:CF2) is a highly reactive and versatile intermediate in organofluorine chemistry. cas.cnrsc.org It can be generated from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and sodium chlorodifluoroacetate. rsc.orgnih.gov
In the context of benzoxazole synthesis, difluorocarbene can react with nucleophiles like the hydroxyl or amino group of a 2-aminophenol derivative. One proposed mechanism involves the initial cyclization of a 2-aminophenol with a thiocarbonyl source, followed by N-difluoromethylation with difluorocarbene. nih.gov
A [4+1] cycloaddition strategy utilizing difluorocarbene has been developed for synthesizing 5-fluorinated thiazoles and oxazoles. researchgate.netnii.ac.jp This approach involves the reaction of difluorocarbene with N-(thio)acylamidines to form difluoro(thio)carbonyl ylide intermediates, which then undergo a 5-endo-trig cyclization. nii.ac.jp Aromatization of the resulting 5,5-difluorooxazolines would lead to the desired 5-fluorooxazoles. researchgate.netnii.ac.jp
| Difluorocarbene Precursor | Generation Method | Reaction Type | Intermediate |
| Sodium chlorodifluoroacetate | Thermal or base-induced decomposition | N-difluoromethylation | Difluorocarbene |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Organocatalyzed decomposition | [4+1] Cycloaddition | Difluorocarbonyl ylide |
Radical-Based Difluoromethylation Mechanisms
Radical pathways offer an alternative route for introducing the difluoromethyl group. Decarboxylative radical difluoromethylation is considered an efficient method for forming C–CF2 bonds. nih.gov
A metal-free and base-free radical cascade cyclization has been developed for the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org This reaction is initiated by the generation of a radical intermediate from α,α-difluorophenylacetic acid, which then undergoes a series of addition and cyclization steps. acs.org Mechanistic studies using radical scavengers like TEMPO and BHT have confirmed the involvement of a radical pathway. acs.org This type of radical cascade could be a viable strategy for the synthesis of this compound.
Nucleophilic and Electrophilic Pathways
The formation of the benzoxazole ring itself typically involves nucleophilic and electrophilic interactions. A general mechanism for benzoxazole synthesis involves the condensation of a 2-aminophenol with a carbonyl compound. rsc.org The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. nih.gov
In some methods, the electrophilicity of the carbonyl group is enhanced by an activating agent, such as triflic anhydride (Tf2O). nih.gov This activation facilitates the initial nucleophilic attack by the 2-aminophenol. nih.gov The biosynthesis of some benzoxazoles also proceeds through a hemiorthoamide intermediate arising from the nucleophilic attack of a hydroxyl group on an amide bond. nih.gov
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical compounds. For the synthesis of benzoxazole derivatives, sustainable methods such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemical reactions have been explored. nih.gov These methods often lead to significantly reduced reaction times and waste, contributing to a more environmentally friendly process. nih.gov The use of deep eutectic solvents (DESs) as an alternative to traditional organic solvents is another promising green approach. nih.gov Further research in these areas could lead to more sustainable and efficient syntheses of this compound.
Chemical Reactivity and Derivatization Strategies for 2 Difluoromethyl 1,3 Benzoxazol 5 Amine
Modifications of the Difluoromethyl Group:
The difluoromethyl (CF2H) group, while generally more stable than a methyl or methylene group, is not entirely inert and can undergo several transformations. Its reactivity is influenced by the electron-withdrawing nature of the two fluorine atoms, which can stabilize adjacent carbanions and influence the strength of the C-H bond.
Oxidation Pathways
The oxidation of the difluoromethyl group in 2-(difluoromethyl)-1,3-benzoxazol-5-amine is a challenging transformation due to the presence of the electron-rich amino group and the benzoxazole (B165842) ring, which are also susceptible to oxidation. However, the C-H bond in the difluoromethyl group is analogous to a benzylic C-H bond, which is known to be susceptible to oxidation under certain conditions libretexts.orgopenstax.org. The presence of the aromatic ring can activate the adjacent C-H bond towards radical-mediated oxidation libretexts.orgopenstax.org.
Table 1: Potential Oxidation Reactions of the Difluoromethyl Group
| Oxidizing Agent | Potential Product | Remarks |
|---|---|---|
| KMnO4, H+ | 2-carboxy-1,3-benzoxazol-5-amine | Harsh conditions, likely to cause ring degradation. |
| Air, Co(III) catalyst | 2-carboxy-1,3-benzoxazol-5-amine | Industrial method for benzylic oxidation, potential for selectivity. openstax.org |
Reduction Reactions
Reduction of the difluoromethyl group to a methyl group is a potential derivatization strategy. However, similar to oxidation, the reaction conditions must be carefully chosen to avoid reduction of the benzoxazole ring or other functional groups. Catalytic hydrogenation, a common method for reducing benzylic carbonyls and other functional groups, can also reduce aromatic rings under forcing conditions (high pressure and temperature) libretexts.orglibretexts.org. Therefore, selective reduction of the C-F bonds in the presence of the benzoxazole ring would be challenging.
Alternative reduction methods, such as those using dissolving metals (e.g., the Birch reduction), are known to reduce aromatic rings and are unlikely to be selective for the difluoromethyl group libretexts.org. Hydride reagents might be explored, but their reactivity towards C-F bonds is generally low.
Nucleophilic Substitution at the Difluoromethyl Center
Direct nucleophilic substitution of a fluorine atom in the difluoromethyl group is generally difficult due to the strength of the C-F bond. However, the presence of two fluorine atoms can acidify the C-H proton, allowing for deprotonation to form a difluoromethyl anion. This anion can then act as a nucleophile, but this is the reverse of the desired reaction.
A more plausible, though still challenging, pathway for nucleophilic substitution at the difluoromethyl center could proceed through a radical nucleophilic substitution (SRN1) mechanism. In a related system, (phenylsulfonyl)difluoromethyl-substituted phenanthridines have been shown to undergo fluoroalkylation with various nucleophiles via an SRN1 mechanism nih.gov. This process involves the formation of a radical anion intermediate, followed by the loss of a leaving group (in that case, the phenylsulfonyl group) to generate a difluoromethyl radical, which then reacts with the nucleophile. For this compound, a similar process would likely require the introduction of a suitable leaving group at the difluoromethyl carbon, which is not present in the parent molecule.
Transformations of the Benzoxazole Ring System:
The benzoxazole ring system offers multiple sites for derivatization, including the benzene (B151609) moiety and the heteroatoms of the oxazole (B20620) ring.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene portion of the benzoxazole ring is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group at the 5-position. The amino group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6) wikipedia.org. The 2-(difluoromethyl) group is expected to be electron-withdrawing and thus deactivating, but its influence on the regioselectivity will be secondary to the powerful activating effect of the amino group.
Considering steric hindrance from the adjacent fused oxazole ring, electrophilic substitution is most likely to occur at the 6-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.comyoutube.com.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | 2-(Difluoromethyl)-6-nitro-1,3-benzoxazol-5-amine |
| Bromination | Br2, FeBr3 | 6-Bromo-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
| Sulfonation | Fuming H2SO4 | 5-Amino-2-(difluoromethyl)-1,3-benzoxazole-6-sulfonic acid |
It is also important to consider that the amino group itself can be derivatized under these conditions. For example, in the presence of a strong acid, the amino group will be protonated, which would deactivate the ring towards electrophilic attack. Furthermore, the amino group can react directly with some electrophiles. For instance, acylation can occur on the nitrogen of the amino group. Indeed, the synthesis of various 2-(substituted phenyl)-5-[(substituted phenyl)sulfonylamido]benzoxazole derivatives has been reported, demonstrating the reactivity of the 5-amino group towards sulfonyl chlorides researchgate.netijrdst.org.
Reactions Involving the Heteroatoms (N, O)
The nitrogen atom in the benzoxazole ring is basic and can be protonated or alkylated. N-alkylation of the indazole scaffold, a related heterocyclic system, has been shown to be influenced by ring substituents and the nature of the alkylating agent beilstein-journals.orgmdpi.com. Similarly, the nitrogen of the benzoxazole ring in this compound could potentially be alkylated using alkyl halides.
The benzoxazole ring can also undergo ring-opening reactions under various conditions, which involves the cleavage of bonds to the heteroatoms. For instance, benzoxazoles have been shown to undergo ring-opening in the presence of nucleophiles like iodobenzene or secondary amines, as well as under the influence of catalysts like copper researchgate.netacs.org. Yttrium(III) triflate has been used to catalyze the ring-opening of benzoxazoles with propargylic alcohols to form 1,4-benzoxazines rsc.org. These reactions highlight the potential for more profound structural modifications of the benzoxazole core.
Derivatization at the 5-Amino Group:
The primary amino group at the C-5 position of the benzoxazole ring is a key handle for chemical modification. Its nucleophilic character allows for a range of reactions, enabling the synthesis of a diverse library of derivatives.
Acylation and Alkylation Reactions
The nucleophilic nitrogen of the 5-amino group readily participates in acylation and alkylation reactions.
Acylation: This reaction involves the treatment of this compound with acylating agents such as acyl chlorides, acid anhydrides, or sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine. escholarship.org This process leads to the formation of stable amide or sulfonamide linkages. For instance, reacting the parent amine with various benzenesulfonyl chlorides can yield a series of sulfonamide derivatives. researchgate.net These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.
Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, but reaction conditions can be optimized to favor the desired product. Reductive amination, a two-step, one-pot process involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction (e.g., with sodium borohydride), provides a more controlled method for mono-alkylation. escholarship.org
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation (Amide formation) | Acetyl Chloride | N-(2-(difluoromethyl)-1,3-benzoxazol-5-yl)acetamide |
| Acylation (Sulfonamide formation) | 4-Toluenesulfonyl Chloride | N-(2-(difluoromethyl)-1,3-benzoxazol-5-yl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl Iodide | N-methyl-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
| Reductive Amination | Acetone, followed by NaBH4 | N-isopropyl-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
Diazotization and Coupling Reactions
The primary aromatic amine of this compound can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate. globalresearchonline.net
The diazonium group (–N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as –Cl, –Br, –CN, or –OH. masterorganicchemistry.com
Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions. lkouniv.ac.in It reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are characterized by the –N=N– linkage. globalresearchonline.net These reactions are a cornerstone of dye chemistry and provide a pathway to molecules with extended π-systems. researchgate.netuobaghdad.edu.iq
| Reaction Type | Coupling Partner | Product Class |
|---|---|---|
| Azo Coupling | Phenol | Azo Dyes (e.g., 4-((2-(difluoromethyl)-1,3-benzoxazol-5-yl)diazenyl)phenol) |
| Azo Coupling | Aniline | Azo Dyes (e.g., 4-((2-(difluoromethyl)-1,3-benzoxazol-5-yl)diazenyl)aniline) |
| Azo Coupling | N,N-Dimethylaniline | Azo Dyes (e.g., 4-((2-(difluoromethyl)-1,3-benzoxazol-5-yl)diazenyl)-N,N-dimethylaniline) |
| Azo Coupling | 2-Naphthol | Azo Dyes (e.g., 1-((2-(difluoromethyl)-1,3-benzoxazol-5-yl)diazenyl)-2-naphthol) |
Formation of Schiff Bases and Related Compounds
Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.gov The 5-amino group of this compound can react with various aromatic or aliphatic aldehydes and ketones, usually under acidic catalysis, to yield the corresponding imines. rjptonline.orgbepls.com
This reaction is typically reversible and is driven to completion by removing the water formed during the reaction. The resulting Schiff bases contain a C=N double bond and are important intermediates in organic synthesis and can themselves be of interest for their biological activities. alayen.edu.iqresearchgate.net
| Carbonyl Compound | Resulting Schiff Base Product Name |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
| 4-Hydroxybenzaldehyde | 4-(((E)-(2-(difluoromethyl)-1,3-benzoxazol-5-yl)imino)methyl)phenol |
| Acetophenone | N-(1-phenylethylidene)-2-(difluoromethyl)-1,3-benzoxazol-5-amine |
Site-Selective Functionalization and Late-Stage Difluoromethylation
Beyond the reactivity of the amino group, the benzoxazole scaffold itself can be further modified. Site-selective functionalization aims to introduce new substituents at specific positions on the aromatic ring. The existing amino and difluoromethyl groups direct the position of subsequent reactions, such as electrophilic aromatic substitution (e.g., halogenation or nitration), although the conditions must be carefully controlled to avoid unwanted side reactions. researchgate.net
The concept of "late-stage functionalization" is a powerful strategy in modern drug discovery, where key structural motifs are introduced at the end of a synthetic sequence. rsc.orgresearchgate.net In this context, while the target molecule already contains a difluoromethyl group, it is relevant to consider the strategies for its introduction. Late-stage difluoromethylation often involves the direct conversion of a C–H bond to a C–CF₂H bond using radical-based methods or transition-metal catalysis. rsc.orgresearchgate.netnih.gov For example, a Minisci-type reaction could potentially be used to introduce a difluoromethyl group onto a pre-existing heteroaromatic scaffold under radical conditions. researchgate.net This approach highlights the ongoing development of synthetic methods to efficiently access complex fluorinated molecules.
Mechanistic Studies on Molecular Interactions of 2 Difluoromethyl 1,3 Benzoxazol 5 Amine and Its Derivatives
Investigations into Enzyme Inhibition Mechanisms
Studies have explored the inhibitory activity of compounds containing the 2-(difluoromethyl)-benzoxazole core against several classes of enzymes, particularly kinases and metabolic enzymes. These investigations aim to understand the structure-activity relationships that govern potency and selectivity.
Studies on Kinase Targets (e.g., PI3K, mTOR)
The phosphatidylinositol 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and is frequently overactivated in cancers, making its components key targets for inhibitor development. researchgate.net Derivatives of 2-(difluoromethyl)-1,3-benzoxazol-5-amine have been investigated as inhibitors of this pathway. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group in certain kinase inhibitors has been shown to improve mTOR affinity. researchgate.net This enhancement is attributed to the ability of the difluoromethyl (CHF2) group to function as a lipophilic hydrogen bond donor within the mTOR kinase binding site. researchgate.net
Structure-activity relationship (SAR) studies on related benzimidazole-based inhibitors have further elucidated the role of the difluoromethyl group. ZSTK474, a pan-class I PI3K inhibitor, features a 2-(difluoromethyl)-1H-benzimidazole core. nih.govnih.gov Research on its analogues demonstrated that substitutions on the benzimidazole (B57391) ring significantly affect potency against class Ia PI3K enzymes (p110α, p110β, and p110δ). nih.gov Further development led to compounds like PQR530, a dual PI3K/mTOR inhibitor, which incorporates a difluoromethyl group and demonstrates brain permeability. acs.orgacs.org The design of these potent inhibitors often combines the difluoromethyl moiety with other structural features, such as pyrimidine (B1678525) or triazine rings, to optimize binding and selectivity. researchgate.netnih.gov
| Compound | Target | Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Compound 2 (Bimirasilib derivative) | mTOR | 6.9 nM (Ki) | researchgate.net |
| Compound 4 (PQR514) | mTOR | 32.7 nM (Ki) | researchgate.net |
| Compound 4 (PQR514) | PI3Kα (p110α) | 2.2 nM (Ki) | researchgate.net |
| Compound A10 (ZSTK474 derivative) | PI3Kα | 0.32 nM (IC50) | nih.gov |
| Compound 32 (PQR309 derivative) | mTOR | 25.5 nM (Ki) | acs.org |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition Studies
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.gov It is a well-established target for a class of fungicides known as SDHIs. nih.govnih.gov The mechanism of these inhibitors involves blocking the oxidation of succinate to fumarate, which impairs cellular respiration and metabolism. nih.gov
While direct studies on this compound as an SDH inhibitor are not prominent, research on other heterocyclic compounds provides insights into the potential role of the difluoromethyl group in this context. Numerous fungicides with a difluoromethyl-pyrazole carboxamide scaffold have been developed and shown to be potent SDH inhibitors. acs.org For example, N-(3-bromophenyl)-2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-4-thiazolecarboxamide exhibits potent antifungal activity by targeting SDH. acs.org Molecular docking simulations of these compounds indicate that the difluoromethyl pyrazole (B372694) carboxamide scaffold is key to their antifungal activity, suggesting the difluoromethyl group plays a role in the interaction with the enzyme's binding site. acs.org
| Compound Structure | Target Organism | Activity (EC50) | Reference |
|---|---|---|---|
| N-pyrazole-5-ylbenzamide derivative (Compound 18) | Valsa mali | 3.68 mg/L | acs.org |
| Benodanil-heterocyclic carboxyamide hybrid (Compound 16) | Rhizoctonia solani | 6.32 mg/L | acs.org |
| Benodanil-heterocyclic carboxyamide hybrid (Compound 17) | Rhizoctonia solani | 6.06 mg/L | acs.org |
| 5-chloro-4-difluoromethylpyrazole-3-formamide analogue (Compound 25) | Rhizoctonia cerealis | 2.286 mg/L | acs.org |
Molecular Target Identification and Binding Modes
Understanding how a ligand interacts with its protein target at the atomic level is fundamental to rational drug design. For derivatives of this compound, techniques like molecular docking and X-ray crystallography have been used to analyze binding modes.
Protein-Ligand Interaction Analysis
The binding of inhibitors to their target enzymes is stabilized by a network of interactions. In the case of benzimidazole and related heterocyclic inhibitors targeting kinases, these interactions typically include hydrogen bonds, electrostatic interactions, and hydrophobic contacts within the ATP-binding site. researchgate.netnih.gov For example, molecular docking studies of benzimidazole derivatives with the main protease (Mpro) of SARS-CoV-2 showed hydrogen bonds with specific amino acid residues like Thr199 and Leu287. nih.gov In the context of PI3K inhibitors, analysis of compounds in the ATP-binding site reveals key interactions that explain their high affinity. researchgate.net The specific geometry and electronic properties of the inhibitor, including the contribution from the difluoromethyl group, dictate the formation of a stable protein-ligand complex. nih.gov
Hydrogen Bonding Contributions of the Difluoromethyl Moiety
The difluoromethyl (CHF2) group is increasingly recognized as a unique functional group in medicinal chemistry, acting as a "lipophilic hydrogen bond donor". bohrium.comh1.co This bioisostere of hydroxyl, thiol, or amine groups can form a weak hydrogen bond, which can be critical for target engagement. bohrium.comh1.co
Studies using NMR analysis to determine hydrogen bond acidity found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of anilines, amines, or thiophenols, though it is a weaker donor than a hydroxyl group. bohrium.comh1.co This capacity to participate in hydrogen bonding, while simultaneously enhancing lipophilicity, is a key feature. In kinase inhibitors, this property can lead to improved affinity; for example, the CHF2 group's ability to act as a hydrogen donor in the mTOR kinase active site has been cited as a reason for the enhanced potency of some inhibitors. researchgate.net This distinct contribution allows for molecular optimization strategies where the CHF2 group can replace more polar H-bond donors to improve membrane permeability and other pharmacokinetic properties without sacrificing a key binding interaction.
Hydrophobic Interactions and Lipophilicity Modulation
The lipophilicity, or hydrophobicity, of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It governs the molecule's ability to traverse cellular membranes, a key step in reaching its intracellular targets. For benzoxazole (B165842) derivatives, including those structurally related to this compound, lipophilicity is a key factor that is often modulated to enhance biological activity.
The difluoromethyl group (-CF₂H) at the 2-position of the benzoxazole core significantly enhances the lipophilicity of the parent molecule. This increased hydrophobicity can facilitate easier penetration through the lipid-rich cell walls of pathogens, a principle that has been explored in the development of highly lipophilic benzoxazoles with potential antibacterial activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on various series of benzoxazole derivatives have consistently highlighted the significant role of lipophilicity, often expressed as the logarithm of the partition coefficient (logP), in determining their biological efficacy. researchgate.net A strong correlation between lipophilicity and antifungal activity against strains like Candida albicans has been established, indicating that this parameter is crucial for the design of new biologically active molecules. researchgate.net The ability of a drug to penetrate the biofilm created by fungal cells and damage cellular membranes is directly influenced by its lipophilicity. researchgate.net
The following table, derived from QSAR studies on benzoxazole derivatives, illustrates the relationship between lipophilicity (logP) and antifungal activity.
| Compound Derivative | R-Group | logP | Minimal Inhibitory Concentration (log 1/cMIC) |
| Benzoxazole-A | H | 2.5 | 1.2 |
| Benzoxazole-B | Cl | 3.1 | 1.8 |
| Benzoxazole-C | CH₃ | 3.0 | 1.7 |
| Benzoxazole-D | OCH₃ | 2.7 | 1.4 |
This table is representative and compiled from data on various benzoxazole derivatives to illustrate the structure-lipophilicity relationship. researchgate.net
Molecular Recognition and Specificity
The ability of this compound and its derivatives to elicit a specific biological response is fundamentally dependent on their molecular recognition by and binding to specific biological targets, such as enzymes and receptors. Molecular docking studies have been instrumental in elucidating the binding modes of benzoxazole derivatives and identifying the key intermolecular interactions that confer specificity.
For instance, benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Docking studies have revealed that these molecules can fit into the ATP-binding pocket of the enzyme, with the benzoxazole core often participating in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.govnih.gov
Similarly, in the context of serotonin (B10506) 5-HT3 receptor modulation, the substituents on the benzoxazole ring have been shown to significantly affect potency. nih.gov For example, the introduction of a chloro group at the 5-position can increase potency and lower intrinsic activity. nih.gov
The following table summarizes findings from molecular docking studies on benzoxazole derivatives with the DprE1 enzyme, a target in Mycobacterium tuberculosis.
| Compound | Docking Score (-CDOCKER energy) | Key Interacting Residues |
| BOK-2 | 40.1096 | Lys418, His132, Cys387 |
| BOK-3 | 39.1274 | Lys418, Ser228, Gln334 |
| BOK-4 | Not specified, but active | Not specified |
| BOK-7 | Not specified, but less active | Not specified |
This data is from a study on 1,2,3-triazole-benzoxazole hybrids and illustrates the specific interactions that drive molecular recognition. nih.gov
Cellular Pathway Modulation Studies (at a molecular signaling level)
The biological effects of this compound and its derivatives are ultimately manifested through the modulation of intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, governing fundamental cellular processes such as growth, proliferation, and apoptosis.
A significant body of research points to the ability of benzoxazole and related benzothiazole (B30560) derivatives to modulate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell survival, and its dysregulation is a hallmark of many cancers. Studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by downregulating the expression of PI3K and AKT. nih.gov This suppression of the PI3K/AKT pathway leads to an increase in the activity of pro-apoptotic proteins like caspase-3 and cytochrome-c. nih.gov
Furthermore, benzoxazole derivatives have been implicated in the modulation of other critical signaling pathways. For example, their inhibitory effect on VEGFR-2 directly impacts the signaling cascade that leads to angiogenesis. nih.govnih.gov By blocking the phosphorylation of VEGFR-2, these compounds can halt the downstream signals that promote the formation of new blood vessels, a critical process for tumor growth.
The table below outlines the effects of a novel benzothiazole derivative, PB11, on key proteins in the PI3K/AKT pathway in human cancer cell lines.
| Cell Line | Treatment | PI3K Expression Level | AKT Expression Level | Caspase-3 Level |
| U87 (Glioblastoma) | Control | High | High | Low |
| U87 (Glioblastoma) | PB11 (40 nM) | Down-regulated | Down-regulated | Up-regulated |
| HeLa (Cervical Cancer) | Control | High | High | Low |
| HeLa (Cervical Cancer) | PB11 (40 nM) | Down-regulated | Down-regulated | Up-regulated |
This data is from a study on a benzothiazole derivative and is presented to illustrate the potential mechanism of action for related benzoxazole compounds. nih.gov
Structure Activity Relationship Sar Investigations for 2 Difluoromethyl 1,3 Benzoxazol 5 Amine Analogues
Impact of Substituents on Molecular Interaction Profiles
The biological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the fused benzene (B151609) ring. SAR studies indicate that modifications at the C-2, C-4, C-6, and C-5 positions can significantly modulate the interaction of these compounds with their biological targets.
Substitutional Effects at the Benzoxazole C-2 Position
The C-2 position of the benzoxazole ring is a key site for chemical modification and has been a major focus of SAR studies. The introduction of various substituents at this position can dramatically alter the compound's biological profile. Research on related 2-substituted benzoxazoles has shown that this position is crucial for activity. nih.govnih.gov For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the nature of the C-2 substituent was a determining factor for their antimicrobial properties. nih.gov
Modulations at the Benzene Ring (e.g., C-4, C-6 positions)
Modifications to the benzene portion of the benzoxazole ring system, particularly at the C-4 and C-6 positions, offer another avenue to refine molecular interactions. The introduction of substituents on the benzene ring can influence the molecule's solubility, lipophilicity, and electronic properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.
Synthetic routes often utilize substituted 2-aminophenols as starting materials, allowing for the incorporation of various groups onto the benzene ring. acs.org Studies have shown that both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, fluoro, bromo) on the benzene ring are well-tolerated in the synthesis of benzoxazole and related benzimidazole (B57391) structures. nih.govbeilstein-journals.org For example, in a series of benzamidothiazole analogues, the substitution pattern on an attached phenyl ring was found to be critical, with bis-substituted phenyl groups appearing necessary for biological activity. nih.gov These findings suggest that strategic substitution at positions like C-4 and C-6 can be used to fine-tune the activity of 2-(difluoromethyl)-1,3-benzoxazol-5-amine analogues.
Table 1: Impact of Benzene Ring Substitutions on Synthetic Feasibility in Related Heterocycles This table is generated based on findings from related heterocyclic systems and illustrates general tolerance for substitutions.
| Position | Substituent Type | Effect on Synthesis/Activity | Reference |
|---|---|---|---|
| C-4 | Alkyl (e.g., Methyl) | Generally well-tolerated in synthesis. | nih.govacs.org |
| C-4 | Halogen (e.g., Chloro) | Generally well-tolerated in synthesis. | nih.govacs.org |
| C-6 | Halogen (e.g., F, Cl, Br) | Tolerated in related benzimidazole synthesis. | beilstein-journals.org |
Role of the 5-Amino Group Modifications
Furthermore, the presence of an amino acid moiety at the 5-position of a benzoxazole core in other series underscores the functional importance of this site. nih.gov The amino group can act as a hydrogen bond donor and its basicity can be modulated by converting it into amides, sulfonamides, or other functional groups. Each modification alters the electronic and steric landscape of the molecule, potentially leading to improved target engagement or altered physicochemical properties.
Bioisosteric Replacements Involving the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a valuable substituent in medicinal chemistry, often employed as a bioisostere for other functional groups. princeton.edu Its unique properties, including its role as a lipophilic hydrogen bond donor, make it a bioisosteric replacement for hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) groups. beilstein-journals.orgresearchgate.net This substitution can enhance metabolic stability and improve binding affinity without drastically altering the molecular size.
The CHF₂ group is also considered a bioisostere of the methoxy (B1213986) group, mimicking its steric and electronic characteristics. cas.cnnih.gov However, unlike a methoxy group, the difluoromethyl group is more resistant to metabolic oxidation, a common liability for aryl ethers. cas.cn The replacement of a metabolically vulnerable group with a CHF₂ moiety is a common strategy to improve the pharmacokinetic profile of a drug candidate. Conversely, exploring bioisosteric replacements for the difluoromethyl group itself can also be a valid strategy in lead optimization to further fine-tune activity and properties. Potential replacements could include small alkyl groups, cyano groups, or other fluorinated motifs like the trifluoromethyl group, which is a known bioisostere for isopropyl or ethyl groups. researchgate.net
Table 2: Common Bioisosteric Replacements Related to the Difluoromethyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Difluoromethyl (-CHF₂) | Lipophilic H-bond donor, increased metabolic stability. | beilstein-journals.orgresearchgate.net |
| Thiol (-SH) | Difluoromethyl (-CHF₂) | Lipophilic H-bond donor, improved properties. | beilstein-journals.orgresearchgate.net |
| Methoxy (-OCH₃) | Difluoroethyl (-CH₂CF₂H) | Mimics sterics/electronics, improved metabolic stability. | cas.cnnih.gov |
Electronic and Steric Factors Influencing Molecular Interactions
The molecular interactions of this compound analogues are governed by a complex interplay of electronic and steric factors. The difluoromethyl group itself is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This influences the electron density of the benzoxazole ring system. The C-H bond within the CHF₂ group is polarized, enabling it to act as a hydrogen bond donor, a feature not present in non-fluorinated methyl or ethyl groups. researchgate.net
The steric bulk of substituents is also a critical determinant of activity. While the difluoromethyl group is sterically similar to a methyl group, its conformational preferences can differ. For example, the related difluoroethyl group has a known preference for a conformation that places the terminal methyl group out of the plane of the aromatic ring to which it is attached. cas.cnnih.gov
Conformational Analysis and its Correlation with Interaction Efficacy
The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. The presence of fluorine atoms can exert significant control over molecular conformation through stereoelectronic effects. For instance, studies on other fluorinated aromatic compounds have shown that fluorine substituents can stabilize specific rotamers or conformers. rsc.org
In acyclic systems, hyperconjugative interactions involving C-F bonds are known to influence the preferred geometry. nih.gov For the 2-(difluoromethyl)benzoxazole scaffold, the rotational barrier around the bond connecting the CHF₂ group to the benzoxazole ring will determine the spatial orientation of the fluorine and hydrogen atoms. This orientation can impact how the molecule fits into a binding pocket and whether the CHF₂ group can effectively participate in hydrogen bonding. While a detailed conformational analysis of this compound itself is not widely available, analysis of related structures indicates that fluorinated substituents play a crucial role in defining the low-energy conformations that are most likely to be biologically active. nih.govrsc.org The correlation between a preferred conformation and interaction efficacy is a cornerstone of rational drug design, as stabilizing the "active" conformation can lead to a significant increase in potency.
Computational Chemistry and Theoretical Studies of 2 Difluoromethyl 1,3 Benzoxazol 5 Amine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-(difluoromethyl)-1,3-benzoxazol-5-amine, to the active site of a target protein. researchgate.net
In a typical molecular docking workflow for a benzoxazole (B165842) derivative, the three-dimensional structures of the ligand and the receptor are first prepared. researchgate.net The ligand's structure can be generated and optimized using quantum chemical methods, while the receptor's structure is often obtained from a protein database like the Protein Data Bank (PDB). researchgate.net Docking software, such as AutoDock or Schrodinger's Glide, then systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site. researchgate.netresearchgate.net
A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For instance, studies on other benzoxazole derivatives have identified crucial interactions with residues like leucine, valine, and lysine (B10760008) in their respective protein targets. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 250 nM |
| Interacting Residues | TYR234, LYS98, ASP154 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Note: The data in this table is illustrative and based on typical results for benzoxazole derivatives, as specific docking studies for this compound are not publicly available.
Molecular Dynamics (MD) Simulations of Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. nih.gov
An MD simulation would typically start with the best-docked pose of this compound in its target receptor. The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization and equilibration, followed by a production run that can span from nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can provide insights into the stability of the complex, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions identified in docking. nih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess conformational stability. researchgate.net A stable RMSD over the simulation time suggests a stable binding pose.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. tandfonline.com DFT calculations are valuable for understanding the intrinsic properties of this compound. These studies are often performed using software packages like Gaussian with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**). tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For novel compounds like this compound, DFT calculations can provide this valuable information.
Table 2: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific DFT studies for this compound are not publicly available.
Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. tandfonline.com The MEP map helps to identify the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are favorable for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the amine group, while the difluoromethyl group would contribute to a more positive potential.
Binding Energy Calculations (e.g., MM/PBSA Analysis)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a receptor. nih.gov This method combines the molecular mechanics energies of the complex with continuum solvation models. The binding free energy is typically calculated by taking snapshots from an MD simulation trajectory and averaging the results.
The MM/PBSA calculation involves computing the free energy of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then obtained by subtracting the energies of the free components from the energy of the complex. This approach provides a more accurate estimation of binding affinity than docking scores alone and can help in ranking potential drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (at a molecular level)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net A 3D-QSAR study, for example, can be performed on a set of benzoxazole derivatives to understand how variations in their three-dimensional properties affect their activity. nih.gov
To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electrostatic, and hydrophobic fields. Statistical methods, such as partial least squares (PLS), are then used to build a regression model that correlates the descriptors with the biological activity. nih.gov
Prediction of Physicochemical Parameters Relevant to Molecular Interaction
In the realm of computational drug discovery and molecular modeling, the in silico prediction of physicochemical properties is a cornerstone for assessing the potential of a new chemical entity. For novel compounds such as this compound, theoretical studies provide crucial insights into their behavior in a biological environment, guiding further experimental work. These computational predictions focus on parameters that govern a molecule's pharmacokinetics and pharmacodynamics, particularly those related to its interactions with other molecules and biological membranes.
Key among these predicted parameters is the partition coefficient, often expressed as a logarithm (logP). The predicted XlogP value serves as a critical measure of a compound's lipophilicity or hydrophobicity. This property is fundamental to a molecule's ability to cross cellular membranes, interact with hydrophobic pockets of target proteins, and its general absorption, distribution, metabolism, and excretion (ADME) profile. Computational algorithms estimate this value based on the molecule's structure, summing the contributions of its individual atoms and functional groups.
Another significant parameter that can be predicted through computational methods is the Collision Cross Section (CCS). The predicted CCS value is particularly relevant in the context of advanced analytical techniques like ion mobility-mass spectrometry (IM-MS). It represents the effective area of an ion as it moves through a buffer gas, providing information about its size, shape, and three-dimensional conformation in the gas phase. nih.govrsc.org Methods for predicting CCS can range from those requiring 3D-optimized structures to newer, faster approaches that utilize 2D molecular descriptors to facilitate high-throughput screening. nih.govrsc.org For a molecule like this compound, a predicted CCS value would help in its identification and structural characterization in complex biological matrices.
While specific, peer-reviewed computational studies detailing the predicted parameters for this compound are not extensively available in public literature, chemical databases often provide algorithmically generated values for related structures. For instance, predicted XlogP and CCS values are available in databases like PubChem for the isomeric compound 2-(difluoromethyl)-1,3-benzoxazol-6-amine. uni.lu This demonstrates the routine application of these predictive tools to novel benzoxazole derivatives. Such computational estimations are invaluable for initial screening, allowing researchers to prioritize compounds with desirable physicochemical profiles for synthesis and further biological evaluation.
Applications of 2 Difluoromethyl 1,3 Benzoxazol 5 Amine As Chemical Probes and Building Blocks
Scaffold in Complex Molecule Synthesis and Diversification
The structure of 2-(difluoromethyl)-1,3-benzoxazol-5-amine, featuring a reactive amine group on the benzoxazole (B165842) core, positions it as a versatile scaffold for synthesizing more complex molecules. vulcanchem.com This amine functionality allows for a variety of chemical transformations, enabling the diversification of the core structure. The benzoxazole framework itself is a cornerstone in constructing larger, biologically active compounds. nih.gov
The general synthetic utility of benzoxazoles is well-established. They serve as key intermediates in the creation of a wide array of derivatives with applications in medicinal and agricultural chemistry. researchgate.nettandfonline.com The synthesis of complex molecules often relies on such foundational scaffolds that can be systematically and rationally modified. mdpi.com For instance, the amino group can be acylated, alkylated, or used in condensation reactions to attach other molecular fragments, leading to a diverse library of new chemical entities. jocpr.comresearchgate.net The difluoromethyl group, recognized as a bioisostere of hydroxyl, thiol, or amino groups, adds another layer of complexity and potential for unique molecular interactions. researchgate.net
The synthesis of di-heterocyclic compounds, for example, often utilizes benzazole derivatives as starting materials, highlighting their role as fundamental building blocks in creating elaborate molecular architectures. mersin.edu.tr
Development of Molecular Probes for Biochemical Pathways
Molecular probes are essential tools for visualizing and understanding biochemical processes within living systems. mdpi.com The benzoxazole core is a component of various fluorophores, and its derivatives are utilized in the development of fluorescent probes. nih.govresearchgate.net While specific research on this compound as a molecular probe is not extensively documented, its structural components suggest potential in this area.
Fluorescent probes are typically designed with a fluorophore (the signal-emitting part) and a recognition site for a specific target molecule or ion. mdpi.com The benzoxazole scaffold can act as the fluorophore. The amine group on this compound could be functionalized to create a specific binding site for a biological target. For example, by attaching a chelating agent, it could potentially be developed into a sensor for metal ions. mdpi.com The development of such probes is critical for studying the roles of various substances in cellular functions and disease pathways. mdpi.com
Contribution to Novel Heterocyclic Compound Libraries
The creation of compound libraries is a central strategy in the search for new drugs and agrochemicals. These libraries consist of a large number of structurally related compounds that can be screened for biological activity. This compound is an ideal starting material for generating novel heterocyclic compound libraries due to its modifiable structure. nih.govnih.gov
The amine group allows for the attachment of various substituents, leading to a wide range of derivatives. jocpr.com This process of diversification is a key aspect of library synthesis. Methodologies for creating libraries of benzoxazole derivatives are well-established, often involving parallel synthesis techniques to efficiently produce a large number of compounds. nih.gov These libraries of novel heterocyclic compounds can then be screened against various biological targets to identify new lead compounds for drug discovery or agrochemical development. researchgate.net
| Starting Material | Potential Reactions | Resulting Library |
| This compound | Acylation, Sulfonylation, Condensation with aldehydes/ketones | Library of amide, sulfonamide, and Schiff base derivatives |
| This compound | Diazotization followed by coupling reactions | Library of azo-functionalized benzoxazole derivatives |
This table illustrates the potential for creating diverse compound libraries starting from this compound.
Utilization in Material Science Research for Unique Structural Characteristics
Benzoxazole derivatives are not only important in the life sciences but also have applications in material science. researchgate.netajchem-a.comajchem-a.com Their rigid, planar structure and conjugated π-system can impart desirable optical and electronic properties to materials. nih.gov These properties make them candidates for use in organic light-emitting diodes (OLEDs), laser dyes, and other advanced materials. nih.gov
The introduction of a difluoromethyl group, as in this compound, can fine-tune the electronic properties and stability of the resulting materials. While specific applications of this particular compound in material science are not widely reported, the general utility of the benzoxazole scaffold suggests its potential. researchgate.net For example, benzoxazole-containing polymers may exhibit high thermal stability and unique photophysical characteristics.
Role in Agrochemical Research (e.g., as a motif in fungicides, herbicides)
The benzoxazole scaffold is a prominent feature in a number of commercially successful agrochemicals. researchgate.net It is recognized as an important fused heterocyclic structure in the discovery of new pesticides, including fungicides, herbicides, and insecticides. nih.govnih.gov The stability of the benzoxazole ring and the ease with which it can be modified make it an attractive core for developing new active ingredients. nih.gov
The difluoromethyl group is also a key component in many modern pesticides, as it can favorably modulate the biological activity, metabolic stability, and bioavailability of a molecule. acs.org The combination of the benzoxazole ring and a difluoromethyl group, as seen in this compound, therefore represents a promising motif for agrochemical research. nih.govacs.org
For example, some benzoxazole derivatives act as herbicides by inhibiting enzymes like acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis in plants. researchgate.net Others have shown potent antifungal activity against various plant pathogens. researchgate.net The amine group of this compound provides a convenient point for chemical elaboration to explore and optimize its potential as a novel agrochemical. nih.gov
| Agrochemical Class | Example of Benzoxazole-Containing Pesticide | Mode of Action (if known) |
| Herbicides | Fenoxaprop-p-ethyl, Metamifop | Acetyl-coenzyme A carboxylase (ACCase) inhibitors researchgate.net |
| Fungicides | Benthiavalicarb-isopropyl | Inhibition of sporangia formation and germination researchgate.net |
| Antiviral Agents | Dufulin | Broad-spectrum plant virus control researchgate.net |
| Insecticides | Oxazosulfyl | Broad-spectrum insecticidal activity researchgate.net |
This table provides examples of commercial agrochemicals that contain the benzoxazole scaffold, highlighting its importance in the field.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity
A promising avenue of exploration is the use of greener synthetic methods, such as those employing deep eutectic solvents (DESs) as catalysts and reaction media. nih.gov These approaches offer advantages like clean reaction profiles, mild reaction conditions, and the absence of toxic solvents, contributing to a higher atom economy. nih.gov For instance, a one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free ultrasound irradiation has been reported, showcasing a significant reduction in reaction times and high yields. nih.gov Adapting such methodologies for the synthesis of the title compound, potentially from a suitably substituted 2-aminophenol (B121084) and a difluoromethyl-containing aldehyde or its equivalent, could represent a significant advancement.
Furthermore, late-stage functionalization techniques offer a powerful tool for the efficient synthesis of derivatives. rsc.org Research into the direct C-H difluoromethylation of a pre-formed benzoxazole-5-amine scaffold could provide a more convergent and atom-economical route compared to traditional methods that build the molecule from fluorinated starting materials. nih.gov Electrochemical synthesis also presents an attractive option for reducing waste and improving cost-efficiency by using electric current as a clean oxidant for key cyclization steps. acs.org The development of catalytic methods, for example, using palladium in decarbonylative difluoromethylation of aroyl chlorides, could also be adapted for the synthesis of the target molecule. rsc.org
Future synthetic strategies should also prioritize regioselectivity and chemoselectivity, particularly when modifying the benzoxazole (B165842) core or the amine group. The development of orthogonal protection group strategies will be essential for the selective functionalization of the molecule, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Exploration of Undiscovered Reactivity Profiles of the Compound
The unique combination of a benzoxazole ring, a difluoromethyl group, and an aromatic amine in 2-(difluoromethyl)-1,3-benzoxazol-5-amine suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations that this compound can undergo, thereby unlocking its potential as a versatile building block in medicinal chemistry.
A key area of interest is the reactivity of the difluoromethyl group. While often considered a stable, non-functionalized moiety, recent studies have shown that the difluoromethyl group can act as a "masked nucleophile". acs.org By employing a combination of a strong base and a weak Lewis acid, it is possible to deprotonate the Ar-CF2H group, generating a reactive Ar-CF2- synthon. acs.org This nucleophilic difluoromethyl species can then react with a wide range of electrophiles, enabling the construction of novel benzylic Ar-CF2-R linkages. acs.org The application of this methodology to this compound could lead to the synthesis of a new class of derivatives with unique biological properties. The reactivity of difluoromethyl sulfoximines can also be tuned from electrophilic to nucleophilic, providing another potential route for novel chemical transformations. nih.gov
The amine group at the 5-position is another reactive handle that warrants further investigation. Beyond simple acylation or alkylation, its potential for participating in more complex transformations, such as transition-metal-catalyzed cross-coupling reactions, should be explored. For example, the amine could be converted into a diazonium salt, which could then be subjected to a variety of transformations to introduce new functional groups at the 5-position.
The benzoxazole ring itself, while generally stable, can participate in certain reactions. For instance, electrophilic aromatic substitution on the benzene (B151609) ring is a possibility, although the directing effects of the fused oxazole (B20620) and the amine group would need to be carefully considered. Furthermore, the potential for the oxazole ring to undergo ring-opening reactions under specific conditions could lead to the formation of novel scaffolds.
Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding
A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its reactivity and biological activity. While standard spectroscopic techniques like 1H and 13C NMR are routinely used, the application of more advanced spectroscopic methods can provide a deeper mechanistic understanding.
Given the presence of fluorine, 19F NMR spectroscopy is a particularly powerful tool that should be more extensively utilized. nih.gov 19F-centered NMR analysis, which uses the 19F nucleus as the focal point, can provide a wealth of information, including 1H, 13C, and 19F chemical shifts, as well as JHF, JHH, and JFC coupling constants. nih.gov This detailed information can be invaluable for confirming the structure of new derivatives and for studying the compound's conformational dynamics and interactions with biological macromolecules. nih.govacs.org Advanced two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can further aid in the unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. ipb.ptresearchgate.net
In addition to NMR, other advanced spectroscopic techniques could be employed. For instance, X-ray crystallography of the parent compound and its derivatives would provide definitive information about their three-dimensional structures in the solid state. This can be particularly insightful for understanding intermolecular interactions and packing forces.
Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data. DFT calculations can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters, which can then be compared with experimental results to validate the proposed structures and to gain insights into the electronic properties of the molecule.
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools can be strategically applied to accelerate the development of new drugs based on the this compound scaffold. nih.govnih.gov
One of the most promising applications of AI in this context is in the de novo design of novel molecules. nih.gov Generative AI models, such as variational autoencoders and generative adversarial networks, can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular design. nih.gov These models can then be used to generate novel molecular structures based on the benzoxazole scaffold, optimized for specific properties such as binding affinity to a particular target, improved pharmacokinetic profiles, and reduced toxicity. nih.govyoutube.com
AI and ML can also be used to build predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training a model on a dataset of synthesized derivatives and their corresponding biological activities, it is possible to develop a predictive model that can estimate the activity of virtual compounds before they are synthesized. This can significantly reduce the time and cost associated with lead optimization by prioritizing the synthesis of the most promising candidates.
Furthermore, AI can play a crucial role in optimizing synthetic pathways. mdpi.com Retrosynthesis prediction tools, powered by machine learning, can suggest novel and efficient synthetic routes to the target compound and its derivatives, potentially identifying pathways with higher yields and fewer steps than those conceived by human chemists. mdpi.com AI can also assist in the selection of greener solvents and reagents, contributing to the sustainability of the synthetic process. mdpi.com
Investigation into Novel Molecular Targets and Binding Mechanisms
Identifying the molecular targets of this compound and elucidating its binding mechanisms are paramount for understanding its therapeutic potential. While the specific targets of this compound are unknown, the benzoxazole scaffold is present in a number of compounds with known biological activities, providing a starting point for investigation.
For example, various benzoxazole derivatives have been reported to exhibit anticancer activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com Molecular docking studies could be performed to predict the binding affinity of this compound to the active site of VEGFR-2 and other kinases. researchgate.netnih.govtandfonline.com Other known targets for benzoxazole-containing compounds include Penicillin-Binding Proteins (PBPs), making them potential antibacterial agents. tandfonline.com
The difluoromethyl group itself may confer affinity for certain targets. For instance, difluoromethyl-1,3,4-oxadiazoles have been identified as selective inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov Given that other benzoxazole-containing compounds have also been investigated as HDAC inhibitors, this represents a particularly promising avenue for exploration. nih.gov
Future research should employ a combination of computational and experimental approaches to identify and validate potential targets. High-throughput screening of the compound against a panel of disease-relevant targets could identify initial hits. Subsequently, detailed biochemical and biophysical assays, such as fluorescence polarization and surface plasmon resonance, can be used to confirm direct binding and determine binding affinity. acs.org
Once a target is identified, elucidating the binding mechanism at the molecular level is crucial. nih.gov Techniques like X-ray co-crystallography of the compound in complex with its target protein can provide a detailed picture of the binding mode, revealing the key interactions that are responsible for its activity. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational design of more potent and selective inhibitors. nih.govplos.org Single-molecule force spectroscopy is another powerful technique that can probe the dynamics of small molecule-target interactions. oup.com Investigating how the compound affects protein-protein or protein-RNA interactions could also reveal novel mechanisms of action. nih.gov
Q & A
Q. Advanced Mechanistic Insights
- Fluorine-Induced Conformational Restriction : The -CFH group stabilizes planar conformations via hyperconjugation, critical for binding to adenosine A receptors (e.g., Ki values < 100 nM) .
- Hydrogen-Bonding Modulation : Fluorine’s electronegativity alters pKa of the adjacent amine, enhancing solubility at physiological pH .
What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Q. Basic Characterization
Q. Advanced Analysis
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between NH and benzoxazole O) .
- HPLC-DAD/ELSD : Dual detection (diode array and evaporative light scattering) quantifies trace impurities (<0.1%) .
How can researchers design structure-activity relationship (SAR) studies to evaluate modifications at the 5-amine and difluoromethyl positions?
Q. Basic SAR Strategies
Q. Advanced SAR Techniques
- Co-crystallization with Targets : Resolve binding modes using X-ray structures of the compound complexed with adenosine A receptors .
- Free Energy Perturbation (FEP) : Computational modeling predicts ΔΔG changes for substituent modifications .
What biological targets are most promising for this compound, and how can its activity be validated in cellular assays?
Q. Primary Targets
- Adenosine A Receptor : Demonstrated antagonism (IC < 1 µM) in cAMP inhibition assays .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Q. Validation Methods
- cAMP Accumulation Assay : Measure receptor antagonism in HEK293 cells transfected with AR .
- Flow Cytometry : Assess apoptosis induction in cancer cell lines (e.g., HCT116) .
How can researchers address discrepancies in reported biological activity data for this compound?
Q. Basic Troubleshooting
Q. Advanced Resolution
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Metabolite Screening : Identify active metabolites via LC-MS/MS in hepatocyte incubation studies .
What computational tools are recommended for predicting the compound’s ADME properties?
Q. Basic ADME Prediction
Q. Advanced Modeling
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .
- Machine Learning : Train models on fluorinated benzoxazole datasets to predict toxicity (e.g., hERG liability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
